2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride
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Overview
Description
“2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride” is a chemical compound with the CAS Number: 2094607-70-0 . It has a molecular weight of 287.62 and its IUPAC name is 2-(piperazin-1-ylmethyl)pyrazine trihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride” is 1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 287.62 .Scientific Research Applications
Anticancer Drug Development
Pyrazine compounds have been studied for their potential as anticancer drugs . For example, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride has been identified as an active and acceptable cytotoxic agent . This suggests that related compounds, such as 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride, could also have potential in this area.
Tuberculosis Treatment
Pyrazine derivatives have been used in the development of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in similar applications.
Spectrophotometric Analysis
Piperazine-based derivatives have been used as derivatization reagents for the carboxyl groups on peptides . This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in spectrophotometric analysis.
Antiproliferative Activity
Compounds containing piperazine and pyrazine moieties have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines . This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in similar applications.
Synthesis of Novel Derivatives
The synthesis of novel derivatives has also been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity. This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in the synthesis of novel derivatives for anticancer applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
Piperazine derivatives can act as ligands, binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets involved.
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZHTCUYAFECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride |
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